molecular formula C8H18O B8807877 (R)-3-Octanol

(R)-3-Octanol

Cat. No. B8807877
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07355084B2

Procedure details

3 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 150 ml of a 33% strength solution of 2-ethylhexanal in THF. The hydrogenation was carried out at 130° C. and a pressure of 250 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. After distilling off the solvent, the reaction product was analyzed by gas chromatography. 2-Ethylhexanal had been reacted completely. 99.5% of ethylhexanol were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
99.5%

Identifiers

REACTION_CXSMILES
C([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])C.[H][H].[CH2:12]1COC[CH2:13]1>>[CH2:12]([CH:4]([OH:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
catalyst A
Quantity
3 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 130° C.
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
2-Ethylhexanal had been reacted completely

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCCCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07355084B2

Procedure details

3 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 150 ml of a 33% strength solution of 2-ethylhexanal in THF. The hydrogenation was carried out at 130° C. and a pressure of 250 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. After distilling off the solvent, the reaction product was analyzed by gas chromatography. 2-Ethylhexanal had been reacted completely. 99.5% of ethylhexanol were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
99.5%

Identifiers

REACTION_CXSMILES
C([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])C.[H][H].[CH2:12]1COC[CH2:13]1>>[CH2:12]([CH:4]([OH:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
catalyst A
Quantity
3 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 130° C.
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
2-Ethylhexanal had been reacted completely

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCCCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.